molecular formula C21H21IN2O B441409 11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 371923-00-1

11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B441409
CAS No.: 371923-00-1
M. Wt: 444.3g/mol
InChI Key: MYEIBTIZYYFAFE-UHFFFAOYSA-N
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Description

11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant properties . This particular compound is characterized by the presence of an iodophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:

Industrial Production Methods

Industrial production of benzodiazepines often employs continuous flow chemistry techniques to enhance efficiency and yield. These methods allow for precise control over reaction conditions and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogenation (H₂/Pd), sodium borohydride

    Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Mechanism of Action

The mechanism of action of 11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor. Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and inhibition of neuronal activity . This results in the compound’s anxiolytic, sedative, and anticonvulsant effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(3-iodophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to the presence of the iodophenyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity to the GABA_A receptor and its overall therapeutic profile .

Properties

CAS No.

371923-00-1

Molecular Formula

C21H21IN2O

Molecular Weight

444.3g/mol

IUPAC Name

6-(3-iodophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H21IN2O/c1-21(2)11-17-19(18(25)12-21)20(13-6-5-7-14(22)10-13)24-16-9-4-3-8-15(16)23-17/h3-10,20,23-24H,11-12H2,1-2H3

InChI Key

MYEIBTIZYYFAFE-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)I)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)I)C(=O)C1)C

Origin of Product

United States

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